4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an amino group. The trifluorobut-3-en-2-one moiety adds to its unique chemical structure, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of 2-bromoaniline with 1,1,1-trifluoro-3-buten-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of 2-bromoaniline attacks the electrophilic carbon of the trifluorobut-3-en-2-one, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromine and amino sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one exerts its effects involves interactions with specific molecular targets. The bromine and trifluorobut-3-en-2-one moieties play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to alterations in biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenylamino)-1,1,1-trifluorobut-3-en-2-one
- 4-(2-Fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one
- 4-(2-Iodophenylamino)-1,1,1-trifluorobut-3-en-2-one
Uniqueness
The presence of the bromine atom in 4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one distinguishes it from its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it unique among similar compounds.
Properties
IUPAC Name |
(E)-4-(2-bromoanilino)-1,1,1-trifluorobut-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-3-1-2-4-8(7)15-6-5-9(16)10(12,13)14/h1-6,15H/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHNWWMBECUQCJ-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=CC(=O)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/C(=O)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.